molecular formula C10H8Cl3NO B11940817 N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline CAS No. 14372-32-8

N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline

Cat. No.: B11940817
CAS No.: 14372-32-8
M. Wt: 264.5 g/mol
InChI Key: WRYSHXUBIDXJPE-UHFFFAOYSA-N
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Description

N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline is an organic compound that features a cyclopropylcarbonyl group attached to a 2,4,5-trichloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline typically involves the reaction of 2,4,5-trichloroaniline with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,4,5-Trichloroaniline+Cyclopropylcarbonyl chlorideThis compound\text{2,4,5-Trichloroaniline} + \text{Cyclopropylcarbonyl chloride} \rightarrow \text{this compound} 2,4,5-Trichloroaniline+Cyclopropylcarbonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium amide (NaNH2) or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: N-substituted derivatives of 2,4,5-trichloroaniline.

    Reduction: N-(Cyclopropylmethyl)-2,4,5-trichloroaniline.

    Oxidation: N-(Cyclopropylcarbonyl)-2,4,5-trichlorobenzoic acid.

Scientific Research Applications

N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is employed in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the trichloroaniline moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylcarbonyl)-2,4,6-trichloroaniline
  • N-(Cyclopropylcarbonyl)-3,4,5-trichloroaniline
  • N-(Cyclopropylcarbonyl)-2,4-dichloroaniline

Uniqueness

N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of the cyclopropylcarbonyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

Properties

CAS No.

14372-32-8

Molecular Formula

C10H8Cl3NO

Molecular Weight

264.5 g/mol

IUPAC Name

N-(2,4,5-trichlorophenyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H8Cl3NO/c11-6-3-8(13)9(4-7(6)12)14-10(15)5-1-2-5/h3-5H,1-2H2,(H,14,15)

InChI Key

WRYSHXUBIDXJPE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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